molecular formula C11H7NO B14746756 Naphtho[1,2-D][1,2]oxazole CAS No. 233-00-1

Naphtho[1,2-D][1,2]oxazole

Cat. No.: B14746756
CAS No.: 233-00-1
M. Wt: 169.18 g/mol
InChI Key: KZCMZPDROXCRGA-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[1,2-d]isoxazole can be synthesized through several methods. One common approach involves the oxidative cyclization of naphthaldehyde oximes. For instance, the conversion of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime to 9-methoxynaphtho[1,2-d]isoxazole 2-oxide using phenyliodine(III) diacetate (PIDA) as an oxidant . The reaction is typically carried out in deuterated dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

While specific industrial production methods for naphtho[1,2-d]isoxazole are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of naphtho[1,2-d]isoxazole involves its interaction with various molecular targets. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Naphtho[1,2-d]isoxazole can be compared with other similar compounds, such as:

Conclusion

Naphtho[1,2-d]isoxazole is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in medicinal chemistry and materials science.

Properties

CAS No.

233-00-1

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

benzo[e][1,2]benzoxazole

InChI

InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H

InChI Key

KZCMZPDROXCRGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=NO3

Origin of Product

United States

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